REACTION_CXSMILES
|
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[S:10][CH2:11][CH2:12][N:13]1[CH2:18][CH2:17][N:16](C=O)[CH2:15][CH2:14]1.Cl.C(Cl)(Cl)Cl>CO>[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[S:10][CH2:11][CH2:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1
|
Name
|
1-[2-(benzimidazol-2-ylthio)ethyl]-4-formylpiperazine
|
Quantity
|
1.92 kg
|
Type
|
reactant
|
Smiles
|
N1=C(NC2=C1C=CC=C2)SCCN2CCN(CC2)C=O
|
Name
|
|
Quantity
|
2.9 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
17 kg
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4.5 kg
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 40° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
The crystals were washed with chloroform
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(NC2=C1C=CC=C2)SCCN2CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.38 kg | |
YIELD: CALCULATEDPERCENTYIELD | 137.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |